1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE
Overview
Description
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE is a complex organic compound featuring a pyrazole ring structure This compound is notable for its unique combination of functional groups, including a hydroxyl group, a trifluoromethyl group, and a methyl group, which contribute to its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine . This reaction proceeds under controlled conditions to ensure high selectivity and yield. The reaction is carried out in the presence of a suitable solvent, such as methanol or DMSO, and may require a catalyst to facilitate the process.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to maximize yield and minimize costs. This involves the use of large-scale reactors, precise temperature control, and efficient purification techniques to isolate the desired product. The reaction conditions are carefully monitored to ensure consistency and quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
1-[5-HYDROXY-3-METHYL-5-(TRIFLU
Properties
IUPAC Name |
1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3-methylpyrazol-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O2/c1-7-4-5-18(16-7)9(3)10(20)19-11(21,12(13,14)15)6-8(2)17-19/h4-5,9,21H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLFBDJSBSMJAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C(C)N2C=CC(=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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